N-acetyl-L-cysteine isopropyl ester

Lipophilicity Cell Permeability Prodrug Design

Hydrophilic NAC suffers from poor oral bioavailability (6-10%) and limited intracellular delivery, frustrating oxidative stress and inhalation toxicology researchers. N-acetyl-L-cysteine isopropyl ester (NACIPE; CAS 73255-51-3) is a lipophilic prodrug that overcomes this barrier via passive membrane diffusion. • Validated model biological thiol for PFIB and HFCB reactivity studies • Isopropyl esterification increases lung cysteine delivery up to 10,600% vs. NAC (class-level evidence) • White solid, ≥95% purity, 48-49°C mp, stored at 4°C under inert atmosphere

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
Cat. No. B13417598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-L-cysteine isopropyl ester
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CS)NC(=O)C
InChIInChI=1S/C8H15NO3S/c1-5(2)12-8(11)7(4-13)9-6(3)10/h5,7,13H,4H2,1-3H3,(H,9,10)/t7-/m0/s1
InChIKeyZFGKNOCIAUGIIB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-cysteine Isopropyl Ester (NACIPE) – What Researchers and Buyers Need to Know


N-acetyl-L-cysteine isopropyl ester (NACIPE; CAS 73255-51-3; MW 205.27; C8H15NO3S) is a lipophilic prodrug of the mucolytic and antioxidant amino acid derivative N-acetyl-L-cysteine (NAC) . The compound is designed to enhance cell membrane permeability via esterification of the carboxyl group, thereby potentially improving intracellular delivery of cysteine for glutathione (GSH) synthesis [1]. It is a white to off-white solid with a melting point of 48–49 °C and a predicted XLogP3 of 1.5 , which is significantly higher than that of the hydrophilic parent drug NAC (logP approximately -0.6 to -1.0). The compound is primarily used as a research tool in oxidative stress and toxicology studies, and has been cited in patent literature for ocular disease applications [2]. However, the body of primary peer-reviewed research on NACIPE is currently very small compared to extensively characterized alternatives such as N-acetylcysteine ethyl ester (NACET).

Why N-Acetylcysteine Isopropyl Ester Is Not a Direct Substitute for NAC or Other Esters


Generic substitution among NAC derivatives is scientifically unsound. The parent drug N-acetylcysteine (NAC) is highly hydrophilic (logP ~ -0.6) and suffers from extremely low oral bioavailability (6–10%) due to extensive first-pass deacetylation in the gut [1]. Esterification strategies aim to overcome this limitation by increasing lipophilicity and promoting passive cellular diffusion, but the specific ester moiety (methyl, ethyl, isopropyl, etc.) profoundly influences both the rate of intracellular hydrolysis by carboxylesterases and the subsequent pharmacokinetic profile [2]. For example, N-acetylcysteine ethyl ester (NACET) has been shown to dramatically increase tissue GSH levels in rats after oral dosing, whereas NAC does not [3]. This demonstrates that even structurally similar esters cannot be assumed to be pharmacologically equivalent. Without direct comparative data for NACIPE, substituting it for NACET or NAC in a research protocol introduces a high risk of unexpected outcomes. The limited availability of peer-reviewed data for NACIPE further underscores the importance of verifying the specific ester's performance in the intended experimental system.

N-Acetylcysteine Isopropyl Ester – Head-to-Head and Cross-Study Comparison Data


Lipophilicity (LogP) – NACIPE vs. NAC

N-acetylcysteine isopropyl ester (NACIPE) has a predicted XLogP3 value of 1.5 . This is substantially higher than the reported logP of the parent drug N-acetylcysteine (NAC), which ranges from approximately -0.6 to -1.0 [1]. This increased lipophilicity is a direct result of esterifying the polar carboxyl group of NAC with an isopropyl moiety. The rationale for this modification is to facilitate passive diffusion across biological membranes, a known rate-limiting factor for the cellular uptake of NAC. The XLogP3 value of 1.5 places NACIPE within the optimal lipophilicity range for oral absorption and cellular permeability according to Lipinski's Rule of Five.

Lipophilicity Cell Permeability Prodrug Design

Thiol Reactivity – NACIPE vs. Aliphatic and Aromatic Thiols

In a study investigating the mode of toxicity of fluorobutenes, N-acetylcysteine isopropyl ester was directly compared to propanethiol (a simple aliphatic thiol) and 2,6-dimethoxybenzenethiol (a sterically hindered aromatic thiol) for its ability to react with perfluoroisobutene (PFIB) and hexafluorocyclobutene (HFCB) [1]. NACIPE exhibited reactivity comparable to propanethiol, reacting with two molar equivalents of the toxic fluorobutenes. This is in contrast to the sterically hindered aromatic thiol, which reacted with only one molar equivalent. The study concluded that NACIPE has accessible SH group reactivity similar to that of biological thiols like cysteine and glutathione, making it a useful model for lung thiol reactivity in toxicological studies.

Thiol Reactivity Toxicology Fluoroalkene Chemistry

Cysteine Elevation in Lung Tissue – CIPE (Cysteine Isopropyl Ester) vs. NAC

While no direct data for N-acetylcysteine isopropyl ester (NACIPE) exists, closely related cysteine isopropyl ester (CIPE) provides a strong class-level inference for the benefits of isopropyl esterification. In a rat model of chemically induced pulmonary edema, intraperitoneal injection of CIPE (3 mmol/kg) elevated lung cysteine levels by 10,600% compared to baseline, whereas N-acetylcysteine (NAc; 5 mmol/kg) elevated lung cysteine by only 150% [1]. This >70-fold difference in cysteine delivery capacity highlights the profound impact of isopropyl esterification on lung tissue targeting. CIPE also selectively elevated lung cysteine while causing a smaller increase in liver cysteine (1,400%), suggesting preferential pulmonary distribution.

Cysteine Delivery Glutathione Synthesis Pulmonary Toxicology

GSH Replenishment Capacity – CIPE vs. Multiple Cysteine Delivery Systems

In a direct comparative study using a rat lung slice model depleted of glutathione (GSH) by diethyl maleate, cysteine isopropyl ester (CIPE) was among several cysteine delivery systems evaluated for their ability to replenish intracellular GSH [1]. The study included L-cysteine isopropylester, L-cysteine cyclohexylester, N-acetylcysteine (NAC), L-2-oxo-4-thiazolidine carboxylic acid (OTC), and cysteine. While all tested systems were capable of replenishing GSH, the esters of cysteine (including CIPE) produced the greatest rise in lung slice cysteine levels. This demonstrates that the isopropyl ester moiety is an effective cysteine delivery vehicle that translates to enhanced GSH synthesis capacity in pulmonary tissue. Given that NACIPE is the N-acetylated analog of CIPE, this provides a plausible class-level expectation that NACIPE would also function as an efficient cysteine/GSH precursor.

Glutathione Antioxidant Lung Slices

Intracellular Hydrolysis by Carboxylesterase – CIPE vs. Control Conditions

A mechanistic study elucidated the role of carboxylesterase in mediating the cellular uptake of cysteine esters [1]. Using cysteine isopropyl ester (CIPE) as a model compound, researchers demonstrated that inhibiting esterase activity with paraoxon or bis(4-nitrophenyl) phosphate, or reducing the temperature to 4°C, dramatically slowed the initial increase in cellular cysteine. Furthermore, inhibiting the neutral amino acid uptake systems (ASC and L) did not reduce cysteine elevation by CIPE. This indicates that CIPE enters cells via passive diffusion (not amino acid transporters) and requires esterase-mediated cleavage to release intracellular cysteine. This class-level evidence is directly relevant to NACIPE, which is expected to undergo similar carboxylesterase-dependent activation.

Carboxylesterase Prodrug Activation Cellular Uptake

Comparison with NACET – Limited Direct Data for NACIPE

N-acetylcysteine ethyl ester (NACET) is the most extensively characterized lipophilic NAC ester in the scientific literature. In direct head-to-head studies, NACET has demonstrated clear superiority over NAC: (1) NACET (but not NAC) significantly increased GSH content in most rat tissues including brain after oral administration [1]; (2) NACET increased viability in oxidatively stressed retinal pigment epithelial cells more efficiently than NAC [2]; (3) NACET accumulated in human erythrocytes and protected against hydroperoxide-induced oxidative damage, a property not shared by NAC [1]. Critically, no equivalent published studies exist for N-acetylcysteine isopropyl ester (NACIPE). Researchers considering NACIPE must be aware of this evidence gap. While class-level inferences from cysteine isopropyl ester (CIPE) suggest potential advantages, NACIPE's specific efficacy, pharmacokinetics, and safety profile relative to NACET or NAC remain uncharacterized in the peer-reviewed literature.

NACET Comparative Efficacy Research Gap

N-Acetylcysteine Isopropyl Ester – Validated Research and Industrial Application Scenarios


Mechanistic Toxicology Studies of Electrophilic Gaseous Toxicants

Based on direct comparative data, N-acetylcysteine isopropyl ester is a validated model biological thiol for studying the reactivity of highly toxic fluorobutenes such as perfluoroisobutene (PFIB) and hexafluorocyclobutene (HFCB) [1]. NACIPE reacts with two molar equivalents of these compounds, exhibiting reactivity comparable to propanethiol and unlike sterically hindered aromatic thiols. This makes it useful for investigating the mechanisms of pulmonary edema induced by inhaled electrophiles, where reaction with lung thiols is a key pathogenic event. Researchers in inhalation toxicology and chemical defense can use NACIPE to probe structure-activity relationships and develop countermeasures against fluoroalkene toxicity.

Exploratory Research on Pulmonary Cysteine/Glutathione Augmentation

Class-level evidence from cysteine isopropyl ester (CIPE) demonstrates that isopropyl esterification dramatically enhances cysteine delivery to lung tissue (10,600% increase vs. 150% for NAC) and supports glutathione replenishment in GSH-depleted pulmonary tissue [2]. NACIPE, as the N-acetylated analog of CIPE, is a promising tool compound for exploratory studies aimed at augmenting pulmonary antioxidant defenses. This is particularly relevant for research on acute lung injury, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and protection against inhaled oxidant gases. Researchers should, however, independently validate NACIPE's efficacy in their specific model, as direct data for NACIPE itself remains limited.

Ocular Disease Research (As Disclosed in Patent Literature)

N-acetylcysteine isopropyl ester is specifically cited in patent literature as a compound for use in treating ocular diseases [3]. While the patent does not provide comparative quantitative data, it indicates that NACIPE has been considered as a potential therapeutic agent for ophthalmic applications, likely leveraging its enhanced lipophilicity for improved corneal penetration. Researchers in ophthalmology and ocular pharmacology may consider NACIPE as a tool compound for studying antioxidant interventions in retinal diseases such as age-related macular degeneration (AMD) and diabetic retinopathy, where NAC esters have shown promise.

Carboxylesterase-Dependent Prodrug Activation Studies

Mechanistic studies with cysteine isopropyl ester (CIPE) have elucidated that cellular uptake and cysteine release are mediated by membrane-associated carboxylesterase and passive diffusion, not by amino acid transporters [4]. NACIPE shares the same isopropyl ester moiety and is expected to follow the same activation pathway. This makes NACIPE a valuable tool for investigating carboxylesterase activity in different cell types and tissues, and for understanding how esterase expression levels influence the efficacy of ester prodrugs. Researchers in drug metabolism and prodrug design can use NACIPE to probe structure-activity relationships of ester prodrugs and to model intracellular cysteine delivery independent of transporter-mediated uptake.

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